molecular formula C4H3ClN2O B1592566 6-Chloropyrazin-2-ol CAS No. 4925-61-5

6-Chloropyrazin-2-ol

Cat. No.: B1592566
CAS No.: 4925-61-5
M. Wt: 130.53 g/mol
InChI Key: SKZXVUPFUHQWKS-UHFFFAOYSA-N
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Description

6-Chloropyrazin-2-ol is a small molecule . It belongs to the class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .


Molecular Structure Analysis

The molecular formula of this compound is C4H3ClN2O . Its average mass is 130.532 Da and its monoisotopic mass is 129.993393 Da .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Anti-Tuberculosis and Antimicrobial Properties

6-Chloropyrazin-2-ol derivatives have been extensively studied for their potential anti-tuberculosis properties. For instance, various pyrazine-2-carboxamides synthesized from 6-chloropyrazinoic acid showed potential as anti-tuberculosis agents (Aijijiyah, Ghulam Fahmi, Fatmawati, & Santoso, 2020). Another study reported the synthesis of chlorinated N-phenylpyrazine-2-carboxamides, which displayed significant antimycobacterial and antifungal activity (Doležal et al., 2010).

Synthesis and Molecular Studies

Research on this compound derivatives includes the synthesis of novel compounds and molecular docking studies. One study synthesized pyrazinamide analogues with a -CONH- linker connecting the pyrazine and benzene rings and evaluated their antimycobacterial and antifungal activity (Milczarska, Foks, & Zwolska, 2005). Additionally, 6-chloro-N-octylpyrazine-2-carboxamide was predicted to have better bioactivity against Mycobacterium tuberculosis based on molecular docking study (Aijijiyah et al., 2020).

Vibrational Spectroscopy

The vibrational spectroscopy of pyrazine and its derivatives, including this compound, has been investigated. Studies include the analysis of infrared spectra in condensed and vapor phases and the use of density functional theory for geometry optimization and assignment of vibrational fundamentals (Endrédi, Billes, & Holly, 2003).

Pharmaceutical Applications

This compound derivatives have been synthesized for pharmaceutical applications. For example, a microwave-assisted synthesis of pharmaceutical pyrazole derivatives was reported, involving the cyclocondensation reaction of 6-chloropyrazine-2-carboxylic acid hydrazide (Sharma & Sharma, 2014).

Safety and Hazards

6-Chloropyrazin-2-ol can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

6-chloro-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZXVUPFUHQWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626867
Record name 6-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4925-61-5
Record name 6-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloropyrazin-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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